3-Bromo-6-methyl-1,8-naphthyridine
Description
3-Bromo-6-methyl-1,8-naphthyridine is a brominated naphthyridine derivative featuring a methyl substituent at the 6-position and a bromine atom at the 3-position. Bromine and methyl groups are critical for modulating electronic and steric effects, which influence reactivity, binding affinity, and pharmacokinetics. For instance, bromine enhances electrophilicity, facilitating nucleophilic substitution reactions, while methyl groups improve lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-bromo-6-methyl-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-7-3-8(10)5-12-9(7)11-4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTARNQUPKXGIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the bromination of 6-methyl-1,8-naphthyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-6-methyl-1,8-naphthyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydride, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) as solvents.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 3-amino-6-methyl-1,8-naphthyridine, 3-thio-6-methyl-1,8-naphthyridine, etc.
Oxidation Products: 3-Bromo-6-carboxy-1,8-naphthyridine.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
3-Bromo-6-methyl-1,8-naphthyridine is utilized as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable scaffold for developing new therapeutic agents targeting conditions such as Alzheimer's disease and other neurodegenerative disorders .
Mechanisms of Action
Research indicates that derivatives of naphthyridine, including this compound, exhibit inhibitory activities against various enzymes such as monoamine oxidases and acetylcholinesterase. These interactions are essential for developing drugs that can effectively modulate neurotransmitter levels in the brain .
Biological Research
Investigating Enzyme Mechanisms
This compound is employed in studies focusing on the mechanisms of action of specific enzymes and receptors. By understanding these interactions, researchers can develop new therapeutic strategies that may lead to innovative treatments for various diseases .
Antimicrobial Properties
this compound has shown promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents .
Material Science
Advanced Materials Development
The unique structural properties of this compound make it a candidate for developing advanced materials such as polymers and coatings. Its chemical reactivity allows for modifications that can enhance material performance in various applications .
Agricultural Chemistry
Agrochemical Formulations
In agricultural chemistry, this compound contributes to formulating more effective pesticides and herbicides. Its application aims to create environmentally friendly agrochemicals that can improve crop yields while minimizing ecological impact .
Analytical Chemistry
Detection and Quantification Techniques
this compound is also utilized in analytical chemistry for detecting and quantifying other compounds in complex mixtures. Its properties facilitate various analytical techniques, enhancing the accuracy and reliability of chemical analyses .
Summary Table of Applications
| Field | Application |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |
| Biological Research | Investigating enzyme mechanisms; antimicrobial properties |
| Material Science | Developing advanced materials (polymers, coatings) |
| Agricultural Chemistry | Formulating effective and environmentally friendly agrochemicals |
| Analytical Chemistry | Aiding detection and quantification of compounds |
Case Study 1: Neurological Drug Development
A study highlighted the efficacy of naphthyridine derivatives as selective inhibitors of monoamine oxidase B (MAO-B), suggesting their potential in treating neurodegenerative diseases. The structural modifications introduced by bromination significantly enhanced their inhibitory potency .
Case Study 2: Antimicrobial Activity
Research demonstrated that this compound exhibited substantial antibacterial activity against multiple strains. Comparative studies indicated that bromination improved its effectiveness against resistant bacterial strains, making it a candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-1,8-naphthyridine in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or interfere with DNA replication. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Structural Differences :
- PH-145/PH-189 : Lack glycinyl or nitrofuroyl groups, reducing DNA interaction.
- SA-20-15 : Glycinyl side chain enables DNA binding, enhancing antibacterial potency.
Isomeric Trifluoromethyl-Methyl Derivatives
3b (2-amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine) and 5b (2-amino-7-trifluoromethyl-5-methyl-1,8-naphthyridine) are regioisomers synthesized via cyclization in polyphosphoric acid (PPA). Their structural distinction lies in the positions of the trifluoromethyl (CF₃) and methyl (CH₃) groups, which are discernible via $^{13}\text{C}$-NMR:
Comparison with this compound :
- Electron-Withdrawing Groups : Bromine (C3) vs. CF₃ (C5/C7). Bromine may enhance electrophilicity at C3 for cross-coupling reactions.
- Steric Effects : Methyl at C6 vs. C5/C5. Position affects binding to biological targets or catalysts.
Urease Inhibitory Activity
Amino-substituted derivatives like 5a (2-amino-1,8-naphthyridine) show strong urease inhibition, with IC$_{50}$ values comparable to thiourea. Substituent position and electronic properties critically influence activity:
Structural Similarity to Tetrahydro-Naphthyridines
lists brominated tetrahydro-1,8-naphthyridines with similarity scores:
- 3-Bromo-6-ethyl-... : Similarity = 0.95 (ethyl vs. methyl reduces similarity).
- 3-Bromo-8-methyl-... : Similarity = 0.93 (methyl at C8 vs. C6).
Key Trends :
- Substituent Size : Larger groups (e.g., benzyl) lower similarity scores.
- Position : Methyl at C6 (vs. C8) optimizes steric and electronic effects.
Biological Activity
3-Bromo-6-methyl-1,8-naphthyridine is a heterocyclic compound known for its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and related case studies.
- Molecular Formula : C10H8BrN
- Molecular Weight : Approximately 223.07 g/mol
- Structure : The compound features a bromine atom at the 3-position and a methyl group at the 6-position of the naphthyridine ring.
Biological Activities
The biological activities of this compound and its derivatives have been investigated extensively. The following sections summarize key findings from various studies.
Anticancer Activity
Research has demonstrated that naphthyridine derivatives exhibit significant anticancer properties. For instance, a study evaluated a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives against human breast cancer cell lines (MCF7). The most potent derivatives showed IC50 values ranging from 1.47 to 7.88 μM, indicating strong anticancer potential compared to the standard drug staurosporine (IC50 = 4.51 μM) .
| Compound | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |
|---|---|---|---|
| 10c | 1.47 | Staurosporine | 4.51 |
| 8d | 1.62 | Staurosporine | 4.51 |
| 4d | 1.68 | Staurosporine | 4.51 |
| 10f | 2.30 | Staurosporine | 4.51 |
| 8b | 3.19 | Staurosporine | 4.51 |
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various pathogens. A study highlighted that brominated naphthyridine derivatives exhibited selective antibacterial effects against resistant strains of Bacillus subtilis, with IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase .
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis resistant strains | 1.7 |
| Compound B | Bacillus subtilis resistant strains | 13.2 |
Anti-Tubercular Activity
The anti-tubercular properties of naphthyridine derivatives were also explored, revealing compounds with activity more potent than isoniazid against multi-drug resistant tuberculosis (MDR-TB). One specific derivative demonstrated significant in vivo efficacy by reducing bacterial load in lung and spleen tissues .
The mechanisms underlying the biological activities of naphthyridine derivatives are multifaceted:
- DNA Gyrase Inhibition : Many naphthyridine compounds act as potent inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition leads to the disruption of bacterial growth and replication.
- Metal Ion Sequestration : Some studies suggest that the anti-parasitic activity may be linked to the sequestration of divalent metal cations, which is crucial for the survival of certain pathogens .
Case Studies
- Anticancer Efficacy : In vitro evaluations showed that specific naphthyridine derivatives had a significant impact on cancer cell viability, suggesting their potential as lead compounds in cancer therapy .
- Tuberculosis Treatment : Derivatives exhibiting anti-tubercular activity were developed through structure-activity relationship (SAR) studies, leading to compounds with improved pharmacological profiles compared to existing treatments .
Q & A
Basic Research Questions
Q. How can the synthesis of 3-Bromo-6-methyl-1,8-naphthyridine be optimized for regioselective bromination?
- Methodological Answer : Regioselective bromination of 1,8-naphthyridine derivatives can be achieved using controlled reaction conditions. For example, hydrolysis of methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate under alkaline conditions (NaOH/MeOH/H₂O, reflux) yields 6-bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one with high selectivity . Ionic liquid-catalyzed Friedländer reactions or metal-free Knoevenagel condensations (using piperidine in ethanol) are also viable for introducing substituents while avoiding harsh conditions .
Q. What experimental strategies are effective for evaluating the impact of C-3 substituents on cytotoxicity in 1,8-naphthyridine derivatives?
- Methodological Answer : Synthesize derivatives with variable substituents at C-3 (e.g., bromo, methyl, or phenyl groups) and screen them against cancer cell lines (e.g., MCF7) using in vitro assays. IC₅₀ values can be determined via MTT assays, with staurosporine as a reference (IC₅₀ = 4.51 µM). For example, derivatives like 2-phenyl-7-methyl-1,8-naphthyridine showed IC₅₀ values as low as 1.47 µM, indicating enhanced cytotoxicity compared to the parent compound .
Q. How do methyl substituents influence the binding affinity of 1,8-naphthyridines to nucleobases in DNA duplexes?
- Methodological Answer : Use fluorescence titration and isothermal titration calorimetry (ITC) to measure binding constants (K). Methyl groups at positions 5, 6, or 7 enhance hydrophobic interactions, reducing entropy loss during binding. For instance, adding three methyl groups (ATMND) increased the binding constant for cytosine from 0.03 × 10⁷ M⁻¹ (AND) to 1.9 × 10⁷ M⁻¹ .
Advanced Research Questions
Q. What thermodynamic parameters should be prioritized when analyzing the binding of this compound to AP site-containing DNA?
- Methodological Answer : ITC experiments reveal critical parameters:
- ΔGobs (binding free energy): Determines spontaneity.
- ΔH (enthalpy change): Reflects hydrogen bonding/van der Waals forces.
- ΔS (entropy change): Indicates solvent reorganization and hydrophobic effects.
- ΔCp (heat capacity change): Correlates with structural flexibility. For example, ATMND showed ΔCp = −217 cal/mol·K, suggesting stronger hydrophobic contributions than AND (ΔCp = −161 cal/mol·K) .
Q. How can TD-DFT calculations guide the design of this compound derivatives with tailored optical properties?
- Methodological Answer : Optimize molecular geometries using B3LYP/6-31G(d) and compute electronic spectra with time-dependent DFT (TD-DFT). Compare results to experimental UV-Vis data (e.g., wavelength deviations <10 nm). For 1,8-naphthyridine derivatives, PCM-B3LYP/6-31+G(d) accurately predicts absorption maxima, aiding in rational design for applications like fluorescent probes .
Q. What synthetic routes address challenges in functionalizing 1,8-naphthyridine at the 3-position without side reactions?
- Methodological Answer : Employ sp³ C-H functionalization under mild conditions. For example, Knoevenagel condensation of 2-methyl-1,8-naphthyridine with aldehydes in ethanol catalyzed by piperidine avoids metal catalysts and achieves high yields (e.g., styryl derivatives). This method is eco-friendly and scalable .
Q. How should researchers resolve contradictions in substituent effects on protein-naphthyridine interactions?
- Methodological Answer : Combine multi-technique validation:
- Tm measurements : Assess DNA duplex stability.
- Fluorescence quenching : Monitor binding-induced conformational changes.
- Molecular docking : Predict binding modes and steric clashes.
Discrepancies between ITC and fluorescence data can arise from solvent effects or competing binding sites, requiring iterative experimental refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
